4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-11-2-4-12(5-3-11)16(21)19-17-18-10-15(26-17)27(24,25)14-8-6-13(7-9-14)20(22)23/h2-10H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMFTLLFVWVGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Sulfonylation: The thiazole derivative is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the sulfonylated thiazole with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Reduction Reactions
The 4-nitrophenyl group is highly susceptible to reduction. Catalytic hydrogenation or metal-acid systems convert the nitro group to an amine:
Nucleophilic Substitution at Sulfonamide
The sulfonamide group participates in nucleophilic displacement reactions, particularly at the sulfur center:
Electrophilic Aromatic Substitution
The electron-deficient 4-nitrophenyl ring undergoes electrophilic substitution at meta positions, while the benzamide’s methyl group directs ortho/para reactivity:
Hydrolysis and Stability
The benzamide and sulfonamide groups exhibit differential stability under hydrolytic conditions:
Thiazole Ring Modifications
The thiazole core undergoes regioselective reactions at C-2 and C-5 positions:
Photochemical Reactions
UV irradiation induces unique transformations:
Key Mechanistic Insights:
-
Electronic Effects : The electron-withdrawing nitro and sulfonyl groups deactivate the thiazole ring, directing electrophiles to the benzamide’s methyl-substituted phenyl ring .
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Steric Hindrance : Bulky substituents on the sulfonamide group reduce reaction rates at the thiazole C-2 position .
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Solubility Impact : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency by stabilizing transition states .
Scientific Research Applications
The compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide. It has shown promising results against various pathogens:
- Bacterial Activity : The compound has demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness against multidrug-resistant strains. For instance, a study found that this compound exhibited lower MIC values than traditional antibiotics like linezolid against methicillin-resistant Staphylococcus aureus (MRSA) .
- Fungal Activity : The compound has also been screened for antifungal activity against species such as Aspergillus niger and Aspergillus oryzae, showing effective results at concentrations as low as 1 µg/mL .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have assessed its effects on various cancer cell lines:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects on cancer cell lines, notably reducing cell viability at concentrations above 10 µM .
Case Studies
Several case studies have been conducted to further elucidate the applications and efficacy of this compound:
- Antibacterial Efficacy : A comparative study highlighted the antibacterial activity of this compound against MRSA strains, emphasizing its potential as an alternative treatment option in combating antibiotic resistance .
- Cytotoxic Effects on Cancer Cells : In another study focusing on sulfonamide derivatives, this compound was found to significantly inhibit the growth of breast cancer cells (MCF7), suggesting its potential use in cancer therapy .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Achieved via Hantzsch thiazole synthesis.
- Sulfonylation : Utilization of 4-nitrobenzenesulfonyl chloride.
- Amidation : Coupling with 3-methylbenzoic acid using coupling agents like EDCI .
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound is compared to structurally related benzamides and sulfonamides derived from thiazole or thiadiazole scaffolds. Key structural differences include substituents on the benzamide ring, thiazole/thiadiazole modifications, and sulfonyl/nitro group positioning.
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
The target compound’s physicochemical properties are influenced by its nitro and sulfonyl groups, which increase polarity and molecular weight compared to analogs with electron-donating substituents.
Table 2: Physical and Spectral Data Comparison
*Inferred from similar compounds in (C=O at 1663–1682 cm⁻¹).
Biological Activity
4-Methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a benzamide moiety, and a nitrophenylsulfonyl group. The synthesis typically involves the reaction of 5-methylthiazole with 4-nitrobenzoyl chloride in the presence of a base like triethylamine, followed by purification methods such as recrystallization or column chromatography.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key areas of activity include:
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it has shown efficacy against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating potent activity .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, making it a candidate for further investigation as an antimicrobial agent.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes by binding to their active sites, which may prevent essential biochemical reactions within target cells. The nitro group can also undergo reduction to form reactive intermediates that contribute to its biological effects.
Antitumor Activity
A detailed study reported that compounds similar to this compound exhibited strong anticancer properties. For instance, certain thiazole derivatives showed IC50 values less than that of doxorubicin against various cancer lines, indicating their potential as effective anticancer agents .
Antimicrobial Activity
In vitro evaluations have revealed that related thiazole compounds possess significant antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, suggesting robust antimicrobial potential .
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a thiazol-2-amine precursor with a sulfonylated benzamide derivative. Critical parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and stability of intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF or pyridine) enhance solubility of sulfonyl chloride intermediates .
- Purification : Column chromatography or recrystallization from methanol/water mixtures improves purity (>95%) .
- Data Note : Yields vary between 40–70% depending on the stoichiometry of sulfonyl chloride and amine precursors .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm regioselectivity of sulfonylation and benzamide substitution. The 4-nitrophenyl group produces distinct aromatic splitting patterns .
- X-ray crystallography : Resolves spatial arrangements of the thiazole ring and sulfonyl group, critical for understanding steric effects .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHNOS, calculated 396.04 g/mol) .
Q. What are the primary stability concerns for this compound under experimental storage conditions?
- Methodological Answer :
- Light sensitivity : The nitro group may undergo photoreduction; store in amber vials at –20°C .
- Hydrolytic degradation : Sulfonamide bonds are susceptible to hydrolysis in aqueous buffers (pH > 8). Use anhydrous DMSO for stock solutions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Replace the 4-methylbenzamide with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target affinity .
- Sulfonyl group variations : Test alkyl vs. aryl sulfonates to assess steric and electronic effects on enzyme inhibition .
- In vitro assays : Use ATPase or kinase inhibition assays to quantify IC shifts post-modification .
- Data Note : Thiazole derivatives with 4-nitrophenyl groups show 10–100 nM IC against PfATP4 in malaria studies .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay validation : Cross-check results using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Solubility correction : Normalize activity data to account for DMSO concentration effects (e.g., >0.5% DMSO can destabilize proteins) .
- Metabolic stability : Use liver microsomes to identify rapid degradation pathways that may skew cellular assay results .
Q. How can computational modeling predict target interactions for this compound?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with crystal structures of human carbonic anhydrase IX (PDB: 3IAI) to map sulfonamide binding .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize derivatives .
- QSAR modeling : Correlate Hammett sigma values of substituents with logP and IC data .
Key Research Gaps
- Mechanistic clarity : Limited data on off-target effects (e.g., kinase promiscuity) .
- In vivo validation : Pharmacokinetic studies in rodent models are needed to assess bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
